molecular formula C11H12O4 B1255150 4,6-Dimethyl-5-hydroxy-7-methoxyphthalide

4,6-Dimethyl-5-hydroxy-7-methoxyphthalide

Cat. No. B1255150
M. Wt: 208.21 g/mol
InChI Key: HUNMGQCQRIXSBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethyl-5-hydroxy-7-methoxyphthalide is a natural product found in Lachnum papyraceum and Aspergillus duricaulis with data available.

Scientific Research Applications

Chemical Composition and Isolation

4,6-Dimethyl-5-hydroxy-7-methoxyphthalide is associated with the study of novel chemical compounds derived from natural sources. For instance, it is closely related to new compounds isolated from the endophytic fungus Pestalotiopsis heterocornis, as part of a broader investigation into unique metabolites produced by fungi (Xing, Deng, & Luo, 2011).

Pharmacological Properties

Phthalides, a group of compounds to which 4,6-Dimethyl-5-hydroxy-7-methoxyphthalide belongs, have been studied for their potential pharmacological properties. Research on Pittosporum illicioides, for example, has identified phthalides with inhibitory activity on superoxide generation and elastase release by neutrophils, indicating potential anti-inflammatory properties (Chou et al., 2008).

Synthetic Applications

The compound is also significant in synthetic chemistry. Studies have demonstrated its relevance in the synthesis of complex organic molecules, such as in the efficient synthesis of latifine dimethyl ether, showcasing its utility as a building block in organic synthesis (Gore & Narasimhan, 1988).

Antifungal Applications

Moreover, derivatives of this compound have been identified in the context of antifungal applications. For example, compounds isolated from New Zealand Flax, including 7-Hydroxy-5-methoxy-6-methylphthalide, have been analyzed for their potential as antifungal agents (Gainsford, 1995).

Synthesis of Analogues

Additionally, research has focused on the synthesis of structural analogues of 4,6-Dimethyl-5-hydroxy-7-methoxyphthalide. This involves creating similar compounds to study their properties and potential applications in various fields, such as pharmaceuticals and materials science (Carpenter, Peesapati, & Proctor, 1979).

properties

Product Name

4,6-Dimethyl-5-hydroxy-7-methoxyphthalide

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

5-hydroxy-7-methoxy-4,6-dimethyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C11H12O4/c1-5-7-4-15-11(13)8(7)10(14-3)6(2)9(5)12/h12H,4H2,1-3H3

InChI Key

HUNMGQCQRIXSBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1O)C)OC

synonyms

5-hydroxy-7-methoxy-4,6-dimethylphthalide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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